Oral Bioavailability: Aluminum Citrate vs. Aluminum Chloride, Nitrate, Hydroxide, and Sulfate
In a direct head-to-head comparison using ²⁶Al-labeled compounds administered by gastric gavage to adult female rats, aluminum citrate achieved a fractional gut uptake of 0.08% of the administered dose, exceeding that of aluminum chloride (0.05%), aluminum nitrate (0.05%), and aluminum hydroxide (0.03%) [1]. Aluminum sulfate yielded a higher uptake (0.21%), but its solubility profile and sulfate counterion introduce distinct limitations in formulation contexts [1]. An independent study by Froment et al. (1989) using urinary excretion as the absorption endpoint found that all aluminum compounds co-administered with citrate achieved >0.80% absorption, compared with 0.015% for Al(OH)₃, 0.037% for AlCl₃ and aluminum lactate, representing an approximately 22- to 53-fold enhancement attributable to citrate complexation [2]. These data establish aluminum citrate as the aluminum species with the most predictable and consistently elevated oral bioavailability among commonly studied soluble aluminum salts.
| Evidence Dimension | Fractional gut uptake of ²⁶Al (% of administered dose) |
|---|---|
| Target Compound Data | Aluminum citrate: 0.08% |
| Comparator Or Baseline | Aluminum chloride: 0.05%; Aluminum nitrate: 0.05%; Aluminum hydroxide: 0.03%; Aluminum sulfate: 0.21% |
| Quantified Difference | Al citrate 1.6× higher than AlCl₃ and Al(NO₃)₃; 2.7× higher than Al(OH)₃ |
| Conditions | Adult female rats; gastric gavage of ²⁶Al-labeled solutions; retained body burden measured at 7 days post-administration via accelerator mass spectrometry |
Why This Matters
For studies requiring controlled, reproducible systemic aluminum exposure (e.g., toxicology, neurobiology), aluminum citrate provides the most consistent oral bioavailability among soluble salts, reducing inter-experiment variability caused by solubility-limited absorption.
- [1] Priest ND, et al. The bioavailability of ingested ²⁶Al-labelled aluminium and aluminium compounds in the rat. Neurotoxicology. 2021 Mar;83:179-185. doi:10.1016/j.neuro.2020.06.010. PMID: 32605715. View Source
- [2] Froment DH, Buddington B, Miller NL, Alfrey AC. Effect of solubility on the gastrointestinal absorption of aluminum from various aluminum compounds in the rat. J Lab Clin Med. 1989 Sep;114(3):237-42. PMID: 2769017. View Source
